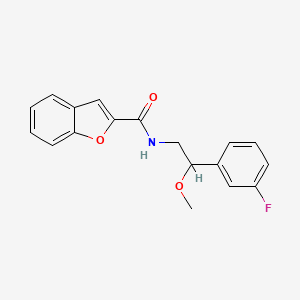

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide

Description

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran class of chemicals Benzofurans are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities

Properties

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3/c1-22-17(12-6-4-7-14(19)9-12)11-20-18(21)16-10-13-5-2-3-8-15(13)23-16/h2-10,17H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMOXXFQYDBDOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC2=CC=CC=C2O1)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide typically involves the reaction of 3-fluorophenylacetic acid with methoxyethylamine to form an intermediate, which is then cyclized with benzofuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol, at temperatures ranging from 30°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antitumor activities.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence sensors.

Mechanism of Action

The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes in microbial and cancer cell metabolism .

Comparison with Similar Compounds

Similar Compounds

- N-(4-aminophenyl)-1-benzofuran-2-carboxamide

- 3-(3,5-dimethylbenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

- N-(3-fluorophenyl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide

Uniqueness

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group and fluorine atom contribute to its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H16FNO3, with a molecular weight of 313.33 g/mol. The compound is synthesized through a multi-step process involving the reaction of 3-fluorophenylacetic acid with methoxyethylamine, followed by cyclization with benzofuran-2-carboxylic acid. Typical reaction conditions include the use of sodium hydroxide as a base and ethanol as a solvent, with temperatures ranging from 30°C to 100°C.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism appears to involve inhibition of key metabolic pathways in microbial cells, although specific targets remain to be fully elucidated .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cell lines, including those from breast and colon cancers. The observed effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell cycle progression .

Neuroprotective Effects

In a study focusing on neuroprotection, derivatives of benzofuran compounds were evaluated for their ability to protect neuronal cells from excitotoxic damage induced by NMDA (N-Methyl-D-aspartate). This compound showed promising results in preventing neuronal cell death and reducing oxidative stress markers. It was found to exhibit antioxidant properties, which may contribute to its neuroprotective effects .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in critical signaling pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism, thus disrupting essential processes for bacterial survival.

- Receptor Modulation : It could modulate receptors associated with neuroprotection and apoptosis in cancer cells, leading to enhanced survival of healthy cells while promoting death in malignant ones.

Case Studies and Research Findings

- Antimicrobial Study : A recent study demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antitumor Efficacy : In vitro testing on human breast cancer cell lines revealed that the compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .

- Neuroprotective Effects : In cultured rat cortical neurons exposed to NMDA, the compound significantly reduced cell death and oxidative stress markers at concentrations as low as 30 µM, comparable to known neuroprotective agents like memantine .

Summary Table of Biological Activities

Q & A

Q. Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray analysis is performed to resolve the 3D structure. Crystals are grown via slow evaporation (e.g., benzene/ethyl acetate solutions) .

- Software Tools :

- Hydrogen Bonding : Intermolecular O–H···O interactions often stabilize the lattice, forming centrosymmetric dimers .

Basic: What preliminary assays are used to evaluate its pharmacological activity?

Q. Methodological Answer :

- In Vitro Screening :

- Binding Studies : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors .

Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to validate results.

Advanced: How can crystallographic challenges (e.g., twinning, poor resolution) be addressed during structural analysis?

Q. Methodological Answer :

- Data Collection : Optimize crystal quality using seeding techniques or cryoprotection (e.g., glycerol).

- Refinement Strategies :

- Validation : Check with PLATON/ADDSYM for missed symmetry and CIF validation tools .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Q. Methodological Answer :

- Systematic Modifications :

- Assay Design :

Advanced: How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Q. Methodological Answer :

- Source Analysis :

- Replication : Repeat assays in triplicate with independent batches.

- Structural Confirmation : Re-determine crystal structure to rule out polymorphic variations .

Advanced: What analytical techniques are critical for characterizing degradation products under stress conditions?

Q. Methodological Answer :

- Forced Degradation : Expose to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .

- Techniques :

- Stability Indicating Methods : Validate specificity, accuracy, and robustness per ICH guidelines.

Advanced: How can enantiomeric purity of the methoxyethyl side chain be ensured during synthesis?

Q. Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase .

- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts to induce stereochemistry during alkylation .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.